POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL

Catalog No.
S1821249
CAS No.
117318-92-0
M.F
C9H7N3S
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL

CAS Number

117318-92-0

Product Name

POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL

Molecular Formula

C9H7N3S

Molecular Weight

0

Synonyms

POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL
  • Liquid Crystal Applications

    Due to its structure containing a rigid aromatic core and flexible aliphatic chains, this polymer has been explored as a potential component in liquid crystal (LC) devices. The cyano group and the phenoxy group in its structure are believed to influence the LC behavior, potentially allowing for manipulation of properties like order parameter and dielectric anisotropy []. However, further research is needed to determine its specific effect and suitability in LC applications.

  • Polymeric Materials Science

    This polymer serves as a model system for studying the relationship between chemical structure and physical properties of methacrylate-based polymers. By incorporating different functional groups like the cyano and phenoxy moieties, researchers can investigate how these groups affect properties like thermal stability, mechanical strength, and optical characteristics []. This knowledge can be valuable in designing new polymeric materials with tailored functionalities.

  • Biomedical Research (Limited Information)

POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL] is a synthetic polymer characterized by its unique structure composed of a hexyl chain linked to a phenoxy group, which in turn is substituted with a cyanophenyl moiety. This compound is part of the family of side-chain liquid crystalline polymers, exhibiting properties that make it suitable for various applications in materials science and engineering. The polymer's chemical formula is derived from its monomeric unit, 6-[4-(4-cyanophenyl)phenoxy]hexyl methacrylate, which contributes to its thermal and optical properties.

, including:

  • Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to changes in its structural and functional properties.
  • Polymerization: It can participate in free radical polymerization processes, which are crucial for synthesizing larger polymer networks from its monomeric units.
  • Cross-linking: The presence of functional groups allows for potential cross-linking reactions, enhancing the mechanical strength and thermal stability of the polymer.

The synthesis of POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL] typically involves the following steps:

  • Preparation of Monomer: The initial step involves the reaction between 4-(4-cyanophenyl)phenol and 6-bromohexyl methacrylate. This reaction forms the methacrylate monomer that serves as the building block for the polymer.
  • Polymerization: The synthesized monomer undergoes free radical polymerization to form the desired polymer structure. This process may require specific conditions such as temperature control and the presence of initiators to facilitate the reaction .

POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL] finds applications in several fields:

  • Liquid Crystal Displays: Due to its liquid crystalline properties, it is used in the development of advanced display technologies.
  • Optoelectronics: Its unique optical characteristics make it suitable for use in optoelectronic devices.
  • Biomedical

Several compounds share structural similarities with POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL], including:

Compound NameStructural FeaturesUnique Aspects
Poly[6-[4-(methoxyphenyl)phenoxy]hexyl]Similar hexyl and phenoxy groupsDifferent substituents affect thermal behavior
Poly[6-[4-(phenyl)phenoxy]hexyl]Contains phenyl groups instead of cyanophenylMay exhibit different optical properties
Poly[6-[alkoxyphenyl]hexyl methacrylate]Variations in alkoxy substitutionsAlters solubility and interaction with solvents

These compounds highlight the uniqueness of POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL], particularly due to its cyanophenyl substitution, which influences both its physical properties and potential applications.

Dates

Modify: 2023-08-15

Explore Compound Types